Sodium pyrimidine-2-carboxylate

Descripción

Chemical Identity and Structural Characterization of Sodium Pyrimidine-2-Carboxylate

Systematic Nomenclature and Molecular Formula

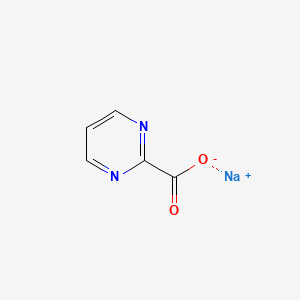

This compound is systematically identified through multiple nomenclature conventions and chemical identifiers that establish its precise molecular identity. The compound exists as the deprotonated sodium salt of pyrimidine-2-carboxylic acid, where the carboxylate group at the 2-position of the pyrimidine ring forms an ionic bond with the sodium cation. The International Union of Pure and Applied Chemistry designation for this compound is sodium;pyrimidine-2-carboxylate, reflecting the ionic nature of the sodium-carboxylate interaction.

The molecular formula C₅H₃N₂NaO₂ accurately represents the elemental composition, indicating the presence of five carbon atoms, three hydrogen atoms, two nitrogen atoms, one sodium atom, and two oxygen atoms. This formula corresponds to a molecular weight of 146.08 grams per mole, which has been consistently reported across multiple chemical databases and analytical characterizations. The Chemical Abstracts Service registry number 562101-38-6 serves as the unique identifier for this specific compound, distinguishing it from other pyrimidine carboxylate isomers.

Alternative nomenclature includes sodium 2-pyrimidinecarboxylate and sodium picolinate, though the latter designation requires careful consideration to avoid confusion with picolinic acid derivatives. The Simplified Molecular Input Line Entry System representation C1=CN=C(N=C1)C(=O)[O-].[Na+] provides a structural notation that explicitly shows the ionic dissociation between the carboxylate anion and sodium cation.

Crystallographic Analysis

Monoclinic vs. Orthorhombic Crystal Systems

The crystallographic characterization of this compound and its coordination complexes reveals important structural insights that demonstrate the compound's polymorphic behavior under different crystallization conditions. Crystallographic studies of related pyrimidine-2-carboxylate metal complexes provide valuable information about the preferred crystal systems and space groups adopted by this ligand system. In coordination polymer research, pyrimidine-2-carboxylate ligands frequently crystallize in monoclinic space groups, particularly when forming extended framework structures with transition metals.

The monoclinic crystal system appears to be favored in coordination compounds containing pyrimidine-2-carboxylate ligands due to the geometric constraints imposed by the heterocyclic ring and carboxylate coordination modes. Specific crystallographic data from manganese coordination polymers incorporating pyrimidine-2-carboxylate demonstrate monoclinic symmetry with characteristic unit cell parameters that accommodate the ligand's coordination geometry. These structures typically exhibit unit cell angles that deviate from orthogonal geometry, reflecting the influence of the pyrimidine ring's electronic structure on crystal packing arrangements.

Comparative analysis of different metal coordination environments suggests that the choice between monoclinic and orthorhombic crystal systems depends significantly on the metal coordination sphere and the presence of additional bridging ligands. The two-dimensional honeycomb networks formed by pyrimidine-2-carboxylate with manganese centers demonstrate the preference for monoclinic symmetry when the ligand adopts bridging coordination modes. This crystallographic preference appears to optimize intermolecular interactions while minimizing steric hindrance between adjacent pyrimidine rings.

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state structure of this compound is significantly influenced by hydrogen bonding networks that stabilize the crystal lattice and determine the overall packing efficiency. In coordination polymer structures containing pyrimidine-2-carboxylate ligands, extensive hydrogen bonding networks form between the nitrogen atoms of the pyrimidine rings and coordinated water molecules, creating three-dimensional supramolecular architectures. These hydrogen bonding interactions typically involve distances ranging from 2.7 to 3.1 Angstroms, consistent with moderate to strong hydrogen bonds.

The carboxylate oxygen atoms serve as hydrogen bond acceptors, forming networks with both coordinated and lattice water molecules that contribute to crystal stability. The pyrimidine nitrogen atoms, particularly the nitrogen atom adjacent to the carboxylate substituent, demonstrate pronounced hydrogen bonding capabilities that influence the overall crystal morphology and thermal stability of the resulting structures. These interactions create layered arrangements where hydrogen-bonded sheets are separated by hydrophobic regions containing the pyrimidine aromatic systems.

Crystallographic analysis reveals that the hydrogen bonding networks in pyrimidine-2-carboxylate structures exhibit characteristic patterns that depend on the hydration state and the presence of additional coordinating species. The formation of centrosymmetric hydrogen-bonded dimers represents a common structural motif, where two pyrimidine-2-carboxylate units are linked through symmetric hydrogen bonding arrangements involving both the carboxylate oxygen atoms and the pyrimidine nitrogen centers. These dimeric units then assemble into larger supramolecular structures through additional weak interactions, including pi-pi stacking between pyrimidine rings and electrostatic interactions between sodium cations and carboxylate groups.

Quantum Chemical Calculations of Molecular Geometry

Density Functional Theory-Optimized Bond Parameters

Theoretical calculations employing density functional theory methods provide detailed insights into the optimized molecular geometry of this compound, revealing precise bond lengths, angles, and electronic structure parameters that govern its chemical behavior. The pyrimidine ring system exhibits characteristic aromatic bond distances with carbon-nitrogen bonds typically ranging from 1.33 to 1.35 Angstroms, consistent with the delocalized electronic structure of the heterocyclic system. The carboxylate group attached at the 2-position demonstrates typical carboxylic acid derivative geometry, with carbon-oxygen bond lengths of approximately 1.25 Angstroms for the deprotonated form.

Density functional theory calculations indicate that the carboxylate group adopts a planar configuration that is nearly coplanar with the pyrimidine ring, minimizing steric interactions while maximizing conjugation between the aromatic system and the carboxylate pi electrons. The carbon-carbon bond connecting the carboxylate carbon to the pyrimidine ring shows partial double bond character, with calculated bond lengths of approximately 1.47 Angstroms, reflecting the electronic delocalization between the ring system and the functional group. Bond angle calculations reveal that the carboxylate group maintains ideal trigonal planar geometry around the carboxyl carbon, with oxygen-carbon-oxygen angles of approximately 124 degrees.

The sodium ion coordination environment in theoretical calculations demonstrates predominantly ionic bonding character, with sodium-oxygen distances typically calculated at 2.3 to 2.5 Angstroms, depending on the coordination number and the presence of additional ligands. These calculations confirm that the sodium-carboxylate interaction is primarily electrostatic in nature, with minimal covalent character contributing to the bonding interaction. The geometric optimization results indicate that the sodium ion prefers coordination environments that maximize electrostatic stabilization while minimizing repulsive interactions between the metal center and the pyrimidine aromatic system.

Electron Density Distribution in Carboxylate-Pyrimidine System

The electron density distribution analysis of this compound reveals important features of the electronic structure that influence its coordination chemistry and reactivity patterns. Quantum chemical calculations demonstrate significant electron density localization on the carboxylate oxygen atoms, consistent with their role as primary coordination sites for metal binding. The pyrimidine nitrogen atoms exhibit moderate electron density that enables them to function as secondary coordination sites, though their basicity is reduced compared to simple amine derivatives due to the aromatic character of the ring system.

Electrostatic potential mapping calculations indicate that the carboxylate region possesses the most negative electrostatic potential, making it the preferred site for electrophilic attack and metal coordination. The pyrimidine ring system shows regions of intermediate electron density, with the nitrogen atoms displaying localized areas of increased electron density that can participate in hydrogen bonding and weak coordination interactions. The carbon atoms of the pyrimidine ring exhibit typical aromatic electron density distribution, with slight polarization toward the electronegative nitrogen centers.

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the carboxylate group, with significant contributions from the oxygen lone pairs and the carbon-oxygen pi bonding system. The lowest unoccupied molecular orbital shows predominantly pyrimidine ring character, indicating that electronic excitation involves charge transfer from the carboxylate donor group to the pyrimidine acceptor system. This electronic structure arrangement explains the compound's ability to function as both an electron donor through the carboxylate group and an electron acceptor through the pyrimidine ring system, making it particularly effective as a bridging ligand in coordination polymer synthesis.

Propiedades

IUPAC Name |

sodium;pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.Na/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYHOLAWADPIFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635524 | |

| Record name | Sodium pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562101-38-6 | |

| Record name | Sodium pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Table 1: Reaction Parameters and Yields for Step 1 (Synthesis of 5-Benzyloxy-2-cyanopyrimidine)

| Parameter | Range/Value | Effect on Yield |

|---|---|---|

| Temperature | 80–110 °C | Optimal for reaction completion |

| Reaction time | 4–12 hours | Longer times favor completion |

| Molar ratio (Bromo-2-cyanopyrimidine:Phenylcarbinol) | 1:1.5 to 1:3.5 | Higher phenylcarbinol improves yield |

| Cuprous iodide catalyst loading | ≥10% (mass ratio) | Catalytic effect |

| 1,10-Phenanthroline catalyst loading | ≥20% (mass ratio) | Catalytic effect |

| Cesium carbonate | 1:1 to 3:1 (molar ratio) | Base for reaction |

| Yield | ~90% | High |

Table 2: Reaction Parameters and Yields for Step 2 (Hydrolysis to 5-Hydroxy Pyrimidine-2-Carboxylic Acid)

| Parameter | Range/Value | Effect on Yield |

|---|---|---|

| Temperature | 25–100 °C | Hydrolysis efficiency |

| Reaction time | ~8 hours | Complete hydrolysis |

| Base used | Potassium hydroxide (KOH) | Strong base for hydrolysis |

| Molar ratio (KOH:Intermediate) | 2:1 to 4:1 | Ensures complete reaction |

| Acidification pH | 3–4 (using 1N HCl) | Optimal for precipitation |

| Yield | ~67% | Moderate to good |

Alternative Synthetic Routes

Other methods involve the condensation of substituted amidinium salts with sodium salts of methoxycarbonylpropen-1-ol derivatives to form 2-substituted pyrimidine-5-carboxylic esters, which can be hydrolyzed to the corresponding carboxylic acids and converted to sodium salts. These methods provide versatility in substituent variation but are less directly focused on this compound.

- The two-step method described above is advantageous due to relatively high yields, mild reaction conditions, and straightforward purification steps.

- The use of cesium carbonate and copper catalysts in step 1 facilitates efficient nucleophilic substitution to introduce the benzyloxy group.

- Hydrolysis under alkaline conditions followed by acidification provides a clean route to the carboxylic acid intermediate, which can be readily converted to the sodium salt.

- The reaction parameters such as temperature, molar ratios, and catalyst loading critically influence the yield and purity of the product.

- The method is scalable and suitable for industrial synthesis due to its simplicity and reproducibility.

The preparation of this compound primarily involves the synthesis of pyrimidine-2-carboxylic acid derivatives followed by neutralization to the sodium salt. The most documented and effective method is a two-step synthesis starting from 5-bromo-2-cyanopyrimidine, involving catalyzed nucleophilic substitution to form 5-benzyloxy-2-cyanopyrimidine and subsequent alkaline hydrolysis to yield 5-hydroxy pyrimidine-2-carboxylic acid, which can be converted to the sodium salt. The process offers good yields, manageable reaction conditions, and potential for scale-up, making it a reliable preparation method for this compound.

Análisis De Reacciones Químicas

Types of Reactions: Sodium pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrimidine-2-carboxylate derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of substituted pyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Sodium pyrimidine-2-carboxylate has been extensively studied for its pharmacological properties. Research indicates that derivatives of pyrimidine compounds exhibit a wide range of biological activities, including:

- Anti-inflammatory Effects : Several studies have demonstrated that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, certain substituted pyrimidine derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin, indicating potent anti-inflammatory activity .

- Antimicrobial Activity : this compound and its derivatives have shown promising results against various bacterial and fungal strains. In vitro studies have reported significant antimicrobial potency, with some compounds exhibiting activity greater than standard antibiotics such as ciprofloxacin .

- Antiviral Properties : Recent research has highlighted the potential of pyrimidine derivatives as inhibitors against viral infections, including SARS-CoV-2. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure enhance antiviral efficacy .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | IC50/ED50 Values | Reference |

|---|---|---|---|

| Anti-inflammatory | Compound A | 0.04 μmol | |

| Antimicrobial | Compound B | MIC < 10 μg/mL | |

| Antiviral | Compound C | IC50 = 0.5 μmol |

Organic Synthesis

This compound serves as an essential reagent in organic synthesis. Its utility is evident in the following areas:

- Synthesis of Heterocycles : It is frequently used in the synthesis of various heterocyclic compounds, which are pivotal in drug development. The one-pot multicomponent reactions involving this compound yield complex structures with high efficiency .

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes exhibit enhanced biological activities, making them suitable for pharmaceutical applications .

Table 2: Synthetic Applications of this compound

| Application Type | Description | Yield/Conditions | Reference |

|---|---|---|---|

| Heterocycle Synthesis | Multicomponent reactions | Up to 95% yield | |

| Coordination Complexes | Metal-ligand interactions | Varied yields |

Case Study 1: Anti-inflammatory Activity

A study focused on synthesizing various pyrazolo-pyrimidine derivatives from this compound showed remarkable anti-inflammatory properties through COX inhibition assays. The most potent derivative exhibited an ED50 value lower than that of indomethacin, demonstrating its potential as a new anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyranopyrimidine derivatives derived from this compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using standard disk diffusion methods, showing inhibition zones larger than those produced by conventional antibiotics .

Mecanismo De Acción

The mechanism of action of sodium pyrimidine-2-carboxylate and its derivatives involves their interaction with specific molecular targets and pathways. For example, in medicinal applications, these compounds can inhibit enzymes or receptors involved in disease pathways. The pyrimidine ring’s ability to form hydrogen bonds and π-π interactions with biological targets enhances their efficacy and selectivity.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Key Physicochemical and Functional Properties

Key Observations:

- Solubility: this compound’s ionic nature grants superior water solubility compared to esterified analogs (methyl, ethyl), which are more lipophilic .

- Coordination Chemistry: Unlike pyridylcarboxylate ligands (e.g., pyridine-2,6-dicarboxylate), this compound forms 9-coordinate lanthanide complexes but fails to stabilize single-molecule magnet (SMM) behavior due to non-collinear anisotropy axes and weak ligand fields . In contrast, pyridylcarboxylates often enable stronger magnetic coupling .

- Luminescence: this compound exhibits ligand-centered π→π* transitions under UV excitation but lacks sensitization of lanthanide ions (e.g., Dy³⁺, Nd³⁺), unlike imidazolylcarboxylate ligands, which efficiently transfer energy to metal centers .

Magnetic and Luminescent Performance

Table 2: Magnetic and Luminescent Properties in Coordination Polymers

Critical Differences:

- Magnetic Performance: this compound-based CPs underperform in magnetism due to non-collinear anisotropy axes and inadequate separation of ground/excited states . Pyridylcarboxylate ligands, however, create stronger ligand fields, enabling SMM behavior .

- Luminescent Efficiency: The ligand’s π→π* transitions dominate emission, whereas imidazolylcarboxylate ligands sensitize lanthanide ions, yielding metal-specific luminescence (e.g., Nd³⁺ near-infrared emission) .

Actividad Biológica

Sodium pyrimidine-2-carboxylate, a sodium salt of pyrimidine-2-carboxylic acid, is a compound of interest due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

The biological activity of this compound is primarily attributed to its role in modulating various enzymatic pathways. Research indicates that it functions as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

Inhibition of COX Enzymes

Studies have demonstrated that this compound exhibits significant inhibitory effects on COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. For instance, one study reported an IC50 value of 0.04 ± 0.01 μmol for COX-2 inhibition by related compounds .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in various in vitro and in vivo models. In carrageenan-induced paw edema and cotton pellet-induced granuloma tests, compounds related to this compound demonstrated ED50 values comparable to indomethacin, a well-known anti-inflammatory drug .

| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |

|---|---|---|---|

| This compound | 9.17 | Indomethacin | 9.17 |

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound derivatives against SARS-CoV-2. In silico docking studies indicated promising binding affinities to viral proteases, suggesting potential as antiviral agents . The compound demonstrated an IC50 value of 0.50 µM against viral replication in Vero E6 cells.

Case Studies

- Anti-inflammatory Study : A study involving the administration of this compound in a rat model showed a significant reduction in paw edema compared to control groups, indicating its efficacy as an anti-inflammatory agent .

- Antiviral Evaluation : In a recent study focused on SARS-CoV-2, derivatives of this compound were evaluated for their ability to inhibit the main protease (Mpro) of the virus. The most potent derivative exhibited an IC50 value of 30 nM .

Q & A

Q. What are the standard synthetic routes for sodium pyrimidine-2-carboxylate, and how do reaction conditions influence product purity?

this compound is typically synthesized via hydrolysis of 2-cyanopyrimidine under acidic conditions. For example, refluxing 2-cyanopyrimidine with CoCl₂·6H₂O in a water-ethanol mixture with hydrochloric acid yields crystalline products after prolonged standing . Alternative routes involve cyclization reactions using sodium ethoxide as a base, where intermediates undergo N-acylation and imidate formation to yield pyrimidine derivatives . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect crystallinity and purity. Ethanol-water mixtures are preferred to balance solubility and crystallization kinetics .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound complexes?

Key techniques include:

- X-ray crystallography : Determines coordination geometry and hydrogen bonding networks. For example, monoclinic P2₁/c structures with metal ions (e.g., Co²⁺, Zn²⁺) chelated by pyrimidine-2-carboxylate ligands and axial water molecules .

- Thermogravimetric analysis (TG-DSC) : Quantifies solvent molecules and thermal stability. Pyrimidine-2-carboxylate complexes exhibit fewer water molecules than pyrimidine-5-carboxylate analogs, impacting decomposition profiles .

- FTIR and UV-Vis spectroscopy : Identifies carboxylate stretching modes (∼1600–1400 cm⁻¹) and ligand-to-metal charge transfer transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data between this compound complexes and other pyrimidinecarboxylate isomers?

Contradictions often arise from differences in solvent coordination and ligand geometry. For instance, pyrimidine-2-carboxylate complexes have fewer coordinated water molecules than pyrimidine-5-carboxylate analogs, leading to higher thermal stability . Methodological approaches include:

Q. In crystallographic studies, how do hydrogen bonding networks and π-π stacking interactions influence structural stability, and what methodological approaches differentiate these effects?

Structural stability is governed by non-covalent interactions:

- Hydrogen bonding : Dominates in hydrated complexes, as seen in [Co(2PCA)₂·2H₂O], where coordinated water forms extensive O–H⋯O and N–H⋯Cl networks, suppressing π-π stacking .

- π-π interactions : Observed in anhydrous or aromatic-rich systems, such as polymeric Ca²⁺ complexes, where pyrimidine rings stack with centroid distances of 3.64 Å . Methodology : Use Hirshfeld surface analysis to quantify interaction contributions and compare packing motifs across hydration states. Pair with computational tools (e.g., DFT) to model energy differences between H-bonded and π-stacked configurations .

Q. How can SHELX software be optimized for refining this compound structures, particularly in cases of twinning or disorder?

SHELXL is widely used for small-molecule refinement. For challenging cases:

- Twinning : Apply the TWIN/BASF commands with HKLF5 data. Verify results using the ROTAX tool to detect pseudo-symmetry .

- Disorder : Use PART/SUMP constraints to model split positions, guided by difference Fourier maps. For hydrated complexes, refine water O–H distances with riding models (Uiso(H) = 1.5Ueq(O)) .

- Validate refinement with the CHECKCIF/PLATON suite to flag missed symmetry or geometric outliers .

Q. What experimental design considerations are critical for studying the coordination chemistry of this compound with transition metals?

Key factors include:

- pH control : Acidic conditions favor ligand protonation (e.g., HCl in Co²⁺ synthesis prevents deprotonation until reflux ).

- Counterion selection : Chloride vs. nitrate anions alter metal-ligand stoichiometry and crystallization pathways .

- Solvent choice : Ethanol-water mixtures enhance ligand solubility while promoting slow crystallization for high-quality single crystals .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.